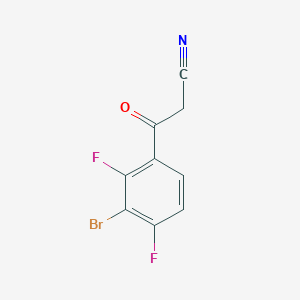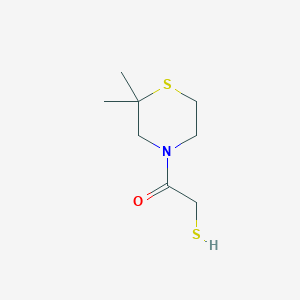
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiomorpholine ring and a sulfanyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ethanone moiety results in the formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one: shares structural similarities with other organosulfur compounds, such as thiomorpholine derivatives and ethanone-based compounds.
Thiomorpholine: A related compound with a similar ring structure but lacking the ethanone moiety.
Sulfanyl ethanones: Compounds that contain a sulfanyl group attached to an ethanone backbone but may have different substituents on the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiomorpholine ring and a sulfanyl ethanone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H15NOS2 |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
1-(2,2-dimethylthiomorpholin-4-yl)-2-sulfanylethanone |
InChI |
InChI=1S/C8H15NOS2/c1-8(2)6-9(3-4-12-8)7(10)5-11/h11H,3-6H2,1-2H3 |
InChI-Schlüssel |
JQISAQPDIZXITL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCS1)C(=O)CS)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
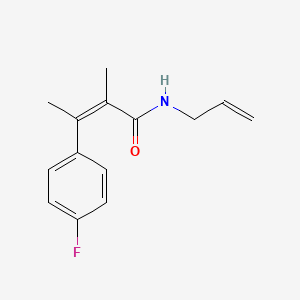
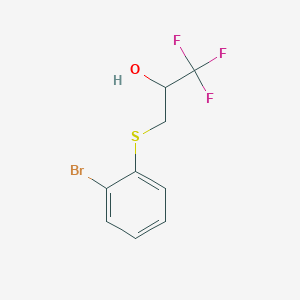
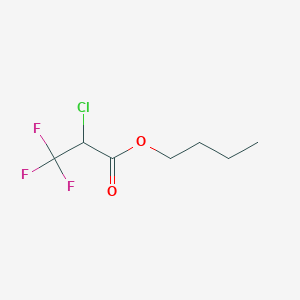
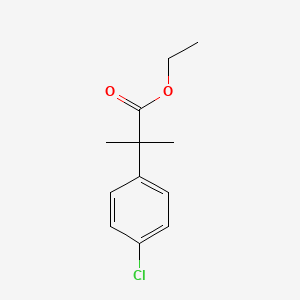

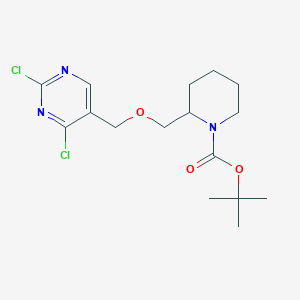

![6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12843369.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
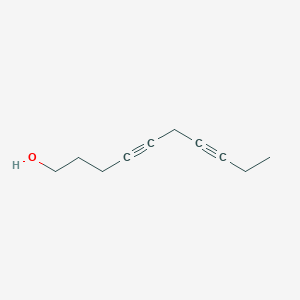
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
